molecular formula C15H12O4 B8282050 2-Benzoyl-5-methoxybenzoic acid CAS No. 2159-48-0

2-Benzoyl-5-methoxybenzoic acid

Cat. No.: B8282050
CAS No.: 2159-48-0
M. Wt: 256.25 g/mol
InChI Key: NTVAYOXZDORJJU-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

2159-48-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-benzoyl-5-methoxybenzoic acid

InChI

InChI=1S/C15H12O4/c1-19-11-7-8-12(13(9-11)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

NTVAYOXZDORJJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-methoxybenzoic acid (5 g, 21.6 mmol) in 50 mL of THF is stirred under argon at −78° C., and a 1.6 M solution of n-butyllithium in hexane (29 mL, 45 mmol) is then added dropwise. The reaction mixture is stirred for 1 hour at −78° C. and benzoyl chloride (3.2 g, 22.7 mmol) is then added dropwise. The reaction mixture is stirred for 1 hour 30 minutes at −78° C. and then for 18 hours at room temperature. The mixture is hydrolysed with 100 mL water and then washed with ethyl acetate. The aqueous phase is acidified by addition of 5 N hydrochloric acid and then extracted with ethyl acetate. The organic phase obtained is washed with brine and then dried over anhydrous sodium sulfate. After filtration and evaporation under reduced pressure, 5.4 g of a colourless oil are obtained, and are used without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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